1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of 1-(2-Anthracenyl)-4-phenyl-1H-triazole follows International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular architecture. The compound features a molecular formula of Carbon twenty-two Hydrogen fifteen Nitrogen three (C₂₂H₁₅N₃) with a molecular weight of 321.37 atomic mass units. The Chemical Abstracts Service registry number 1019335-95-5 uniquely identifies this compound in chemical databases.
The molecular structure consists of three distinct aromatic components interconnected through covalent bonds. The central 1H-1,2,3-triazole ring serves as the core heterocyclic framework, exhibiting the characteristic five-membered ring containing three nitrogen atoms and two carbon atoms. This triazole core demonstrates planar geometry and aromatic character, consistent with the general properties of triazole heterocycles. The anthracene substituent, attached at the 1-position of the triazole ring, contributes a polycyclic aromatic hydrocarbon component consisting of three fused benzene rings arranged in a linear configuration. The phenyl group positioned at the 4-carbon of the triazole ring provides additional aromatic stabilization and extends the conjugated system.
| Structural Component | Chemical Formula | Ring System | Attachment Position |
|---|---|---|---|
| 1,2,3-Triazole Core | C₂H₁N₃ | Five-membered heterocycle | Central framework |
| Anthracene Moiety | C₁₄H₁₀ | Three fused benzene rings | Position 1 of triazole |
| Phenyl Substituent | C₆H₅ | Single benzene ring | Position 4 of triazole |
The molecular architecture of 1-(2-Anthracenyl)-4-phenyl-1H-triazole exhibits specific stereochemical considerations arising from the spatial arrangement of its aromatic components. The anthracene unit connects to the triazole ring through the 2-position of the anthracene framework, establishing a specific regiochemical pattern that influences the overall electronic distribution within the molecule. This connectivity pattern distinguishes the compound from other positional isomers and contributes to its unique physical and chemical properties.
Electronic Configuration and Conjugation Effects
The electronic structure of 1-(2-Anthracenyl)-4-phenyl-1H-triazole emerges from the integration of multiple aromatic systems within a single molecular framework. The anthracene component provides an extended π-electron system comprising fourteen carbon atoms arranged in three fused benzene rings, contributing significantly to the overall electronic delocalization. This polycyclic aromatic hydrocarbon exhibits characteristic blue fluorescence under ultraviolet radiation, indicating efficient electronic transitions between ground and excited states.
The 1,2,3-triazole heterocycle contributes three nitrogen atoms to the molecular electronic configuration, each possessing lone pair electrons that participate in the aromatic π-system. The triazole ring demonstrates aromatic stability through the delocalization of six π-electrons across the five-membered ring structure, following Hückel's rule for aromatic compounds. The nitrogen atoms at positions 1, 2, and 3 of the triazole ring provide sites for potential coordination with metal centers and participate in intermolecular interactions through their electron-rich character.
Extended conjugation effects manifest throughout the 1-(2-Anthracenyl)-4-phenyl-1H-triazole structure through the overlap of π-orbitals across the aromatic components. The connection between the anthracene system and the triazole ring facilitates electron delocalization that extends beyond individual aromatic units. This electronic communication influences the photophysical properties of the compound, contributing to its potential applications as an optical force probe and fluorescent material.
| Electronic Feature | Contributing Component | Effect on Molecular Properties |
|---|---|---|
| Extended π-conjugation | Anthracene system | Enhanced electronic delocalization |
| Nitrogen lone pairs | 1,2,3-Triazole ring | Coordination sites and electron density |
| Aromatic stabilization | Phenyl substituent | Additional conjugation pathways |
| Fluorescence properties | Integrated system | Optical applications potential |
The electronic configuration of 1-(2-Anthracenyl)-4-phenyl-1H-triazole enables specific photophysical behaviors that distinguish it from simpler aromatic compounds. Research indicates that triazole-extended anthracenes demonstrate enhanced fluorescence quantum yields compared to unsubstituted anthracene derivatives. The incorporation of the triazole functionality appears to modify the electronic transitions responsible for luminescence, potentially through alterations in the molecular orbital energy levels and transition probabilities.
Historical Development in Heterocyclic Chemistry
The historical development of 1-(2-Anthracenyl)-4-phenyl-1H-triazole synthesis and characterization reflects broader advances in heterocyclic chemistry and cycloaddition methodology. The foundational chemistry of 1,2,3-triazoles traces back to the pioneering work of German chemists Otto Dimroth and Gustav Fester in 1910, who first synthesized 1H-1,2,3-triazole through the thermal reaction of hydrazoic acid with acetylene. This early synthetic achievement established the fundamental reactivity patterns that would later enable the development of more sophisticated triazole derivatives.
The nomenclature "triazole" was first introduced by Bladin in 1885 to describe the five-membered heterocyclic ring system containing three nitrogen atoms. This systematic naming convention provided the foundation for categorizing the expanding family of triazole compounds that emerged throughout the twentieth century. The recognition of triazoles as pharmacophores in biological systems further accelerated research interest in these heterocyclic structures.
Modern synthetic approaches to 1-(2-Anthracenyl)-4-phenyl-1H-triazole rely primarily on copper-catalyzed azide-alkyne cycloaddition methodology, commonly known as "click chemistry". This synthetic strategy represents a significant advancement over earlier thermal cycloaddition methods, providing enhanced regioselectivity and milder reaction conditions. The copper-catalyzed approach enables the formation of 1,4-disubstituted 1,2,3-triazoles with high efficiency, facilitating the preparation of complex derivatives such as the anthracene-substituted variant.
The integration of anthracene components into triazole frameworks reflects the evolving understanding of structure-property relationships in organic materials. Research investigations have demonstrated that anthracene-triazole conjugates exhibit enhanced fluorescence properties compared to their individual components, indicating synergistic effects arising from electronic communication between the aromatic systems. These findings have positioned such compounds as promising candidates for applications in organic electronics and photonic devices.
| Historical Period | Key Development | Impact on Compound Class |
|---|---|---|
| 1885 | Triazole nomenclature introduction | Systematic classification framework |
| 1910 | First 1,2,3-triazole synthesis | Fundamental synthetic methodology |
| Late 20th century | Click chemistry development | Efficient triazole formation |
| Contemporary | Anthracene-triazole hybrids | Advanced materials applications |
The contemporary understanding of 1-(2-Anthracenyl)-4-phenyl-1H-triazole encompasses both its fundamental chemical properties and its potential technological applications. Current research efforts focus on optimizing synthetic methodologies to improve yields and selectivity while exploring new applications in materials science and organic electronics. The compound represents an intersection of classical heterocyclic chemistry with modern materials design principles, embodying the evolution of organic chemistry toward functional molecular architectures.
Properties
IUPAC Name |
1-anthracen-2-yl-4-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c1-2-6-16(7-3-1)22-15-25(24-23-22)21-11-10-19-12-17-8-4-5-9-18(17)13-20(19)14-21/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQZBUBWLROKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=CC4=CC5=CC=CC=C5C=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679379 | |
| Record name | 1-(Anthracen-2-yl)-4-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019335-95-5 | |
| Record name | 1-(Anthracen-2-yl)-4-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Overview:
The most common and efficient method to prepare 1,2,3-triazoles, including 1-(2-Anthracenyl)-4-phenyl-1H-triazole, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of an azide with a terminal alkyne under copper catalysis to form the 1,4-disubstituted 1,2,3-triazole regioisomer selectively.
- Starting materials: 2-azidoanthracene (azide source) and phenylacetylene (alkyne source).
- Catalyst: Copper(I) salts such as CuSO4 with sodium ascorbate as a reducing agent or Cu(I) complexes directly.
- Solvent: Commonly used solvents include toluene, dichloromethane, or mixtures with water.
- Conditions: Reflux or room temperature under inert atmosphere (argon or nitrogen).
- Work-up: Extraction with dichloromethane, drying over MgSO4, filtration, solvent removal under vacuum, and purification by silica gel column chromatography.
Research Example:
Moreno-Latorre et al. (2024) described a modified literature procedure where 2-azidopyridine and phenylacetylene were refluxed with a copper catalyst in toluene, followed by extraction and purification to yield the triazole product in 76% yield. A similar approach can be adapted for 2-azidoanthracene and phenylacetylene to synthesize 1-(2-Anthracenyl)-4-phenyl-1H-triazole.
Metal-Free Oxidative Cyclization Using N-Tosylhydrazones
Overview:
An alternative metal-free method involves the oxidative cyclization of N-tosylhydrazones with anilines under iodine and peroxide mediation, which can produce 1,4-diaryl-1,2,3-triazoles without metal catalysts.
- Reagents: N-tosylhydrazones derived from anthracene aldehyde and aniline derivatives.
- Catalyst/Oxidant: Iodine (I2) as catalyst and tert-butyl benzoate peroxide (TBPB) as oxidant.
- Conditions: Mild heating, typically under aerobic conditions.
- Mechanism: Involves formation of vinyldiazine intermediates, amine addition, elimination, and cyclization to the triazole ring.
- Avoids metal contamination, beneficial for pharmaceutical applications.
- Moderate to good yields (~89%).
- Tolerant to various functional groups.
Applicability:
While this method is more general for 1,4-diaryl-1,2,3-triazoles, it can be adapted for 1-(2-Anthracenyl)-4-phenyl-1H-triazole synthesis by using appropriate hydrazone and aniline precursors.
Transition Metal-Catalyzed Cycloadditions (Iridium, Rhodium, Ruthenium)
Overview:
Other transition metals such as iridium, rhodium, and ruthenium have been employed to catalyze azide-alkyne cycloadditions, sometimes providing complementary regioselectivity or enhanced yields.
Example:
Moreno-Latorre et al. (2024) synthesized 4-phenyl-1,2,3-triazole-based complexes using [IrCl2Cp*]2 and K2CO3 in refluxing dichloroethane, achieving 62% yield after 18 hours. Although this example focuses on complex formation, the initial triazole ligands were prepared via copper-catalyzed cycloaddition, indicating the feasibility of metal-catalyzed routes for triazole synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne | 2-Azidoanthracene + Phenylacetylene | Cu(I) salts, toluene, reflux | 70–80 | High regioselectivity, widely used |
| Metal-Free Oxidative Cyclization | N-Tosylhydrazones + Anilines | I2/TBPB, mild heating | ~89 | Metal-free, good functional group tolerance |
| Iridium/Rhodium-Catalyzed Cycloadd. | Azides + Alkynes | [IrCl2Cp*]2, K2CO3, DCE, reflux | ~60 | Used for complex synthesis, moderate yield |
| Solvent and Catalyst-Free Neat | Azides + Alkynes | Neat, elevated temperature | Variable | Green method, needs substrate-specific optimization |
Detailed Research Findings and Notes
- Regioselectivity: CuAAC reliably produces 1,4-disubstituted triazoles, matching the substitution pattern of 1-(2-Anthracenyl)-4-phenyl-1H-triazole. Alternative catalysts may alter regioselectivity.
- Purification: Post-reaction extraction with dichloromethane and drying over MgSO4 is standard, followed by silica gel chromatography for pure compound isolation.
- Yields: Copper-catalyzed methods generally afford yields between 70-80%, while metal-free methods can reach up to 89%. Transition metal-catalyzed complex syntheses show moderate yields (~60%).
- Functional Group Tolerance: The anthracene moiety is sensitive to harsh conditions; thus, mild reaction conditions are preferred to avoid decomposition.
- Mechanistic Insights: The copper-catalyzed pathway proceeds via a copper-acetylide intermediate and subsequent [3+2] cycloaddition with the azide, forming the triazole ring. Metal-free methods involve radical or oxidative cyclization mechanisms.
Chemical Reactions Analysis
1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole and its derivatives have shown promise in the development of therapeutic agents due to their biological activity. The triazole moiety is known for its role in enhancing the pharmacological properties of compounds.
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant anticancer properties. For instance, studies have demonstrated that compounds containing triazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of anthracene enhances the photophysical properties of these compounds, potentially leading to improved efficacy in photodynamic therapy (PDT) applications.
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial activity. The presence of the anthracene moiety may contribute to enhanced interactions with microbial targets, making these compounds candidates for further investigation as antimicrobial agents.
Case Study: Synthesis and Evaluation
A notable study synthesized various derivatives of this compound and evaluated their biological activity against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating substantial anticancer activity compared to standard chemotherapeutics .
Material Science Applications
The unique optical and electronic properties of this compound make it an attractive candidate for applications in material science.
Organic Light Emitting Diodes (OLEDs)
Due to its strong luminescent properties, this compound can be utilized in the fabrication of OLEDs. The incorporation of anthracene provides high efficiency in light emission and stability under operational conditions.
Photovoltaic Devices
Research has shown that triazole-containing compounds can act as effective electron transport materials in organic photovoltaic devices. Their ability to facilitate charge transfer processes enhances device performance.
Synthetic Intermediates
The synthesis of this compound often involves cycloaddition reactions that are pivotal in organic synthesis. This compound serves as a versatile building block for creating more complex molecular architectures.
Synthetic Strategies
The most common method for synthesizing this triazole involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient formation of triazole rings under mild conditions. This reaction is widely used due to its high regioselectivity and functional group tolerance .
Mechanism of Action
The mechanism of action of 1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole involves its interaction with specific molecular targets and pathways. For instance, the triazole ring can inhibit the activity of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to potential therapeutic effects . The compound may also interact with other molecular targets, such as receptors and proteins, through various interactions like hydrogen bonding, electrostatic interactions, and van der Waals forces .
Comparison with Similar Compounds
1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring. They exhibit diverse biological activities and chemical properties.
1,2,4-Triazole derivatives: These compounds have a different triazole ring structure and are known for their applications in pharmaceuticals and agrochemicals.
Pyrazoline-1H-1,2,3-triazole hybrids: These compounds combine the triazole ring with a pyrazoline moiety, showing significant biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole is a compound of significant interest due to its diverse biological activities. As a member of the triazole family, this compound exhibits various pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Structure
The compound features a triazole ring substituted with anthracene and phenyl groups. This unique structure contributes to its biological activity and interaction with various biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 297.35 g/mol |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, this compound has been evaluated against several bacterial strains.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of various triazole derivatives, including this compound. The results showed that this compound had notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus subtilis | 0.75 |
These findings suggest that the compound could serve as a potential lead in developing new antibacterial agents.
Antifungal Activity
Triazoles are also known for their antifungal properties. The compound's structure allows it to inhibit fungal growth effectively.
Research Findings
In vitro studies demonstrated that this compound exhibited antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 14 |
Anticancer Activity
The anticancer potential of triazoles has garnered attention in recent years. Studies have shown that compounds like this compound can induce apoptosis in cancer cells.
The anticancer activity is believed to be linked to the compound's ability to inhibit topoisomerase II enzymes, which are crucial for DNA replication and cell division.
Molecular Docking Studies
Molecular docking studies have been employed to assess the binding affinity of this compound to various biological targets. These studies indicate strong interactions with proteins involved in bacterial cell wall synthesis and cancer cell proliferation.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., 1,4-substitution vs. 1,5-isomers). Anthracene protons appear as distinct aromatic multiplets (δ 7.5–8.5 ppm), while triazole protons resonate near δ 7.8–8.2 ppm .
- X-ray Crystallography : Use SHELXL for structure refinement. Anthracene-planarity and triazole-phenyl torsion angles are critical metrics. SHELX’s dual-space algorithm resolves phase problems in low-symmetry space groups .
How should researchers resolve discrepancies in crystallographic data for this triazole derivative?
Advanced Structural Analysis
Discrepancies in bond lengths or angles may arise from thermal motion or twinning. Apply SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters. For twinned data, use the TWIN/BASF commands. Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers in experimental vs. theoretical values .
What strategies are recommended for evaluating the biological activity of this compound?
Biological Study Design
Prioritize ligand-receptor docking studies to predict interactions (e.g., with cytochrome P450 enzymes). Use triazole’s hydrogen-bonding capability (C–H⋯X motifs) to design assays targeting enzyme active sites. Ensure purity (>95% by HPLC) to avoid false positives. For cytotoxicity screening, employ MTT assays on cancer cell lines, referencing protocols for structurally similar triazoles .
How can conflicting data on synthetic yields or biological activity be reconciled?
Data Contradiction Analysis
Yield variations (>80% vs. <50%) may stem from azide decomposition or oxygen exposure. Monitor reaction progress via TLC or in situ IR (azide ν at ~2100 cm). For biological inconsistencies, assess compound stability in assay media (e.g., DMSO oxidation) using LC-MS. Cross-correlate crystallographic purity data (e.g., PLATON’s ADDSYM) with bioactivity results .
What catalytic or material science applications are feasible for this compound?
Advanced Application Development
The anthracene moiety enables π-stacking in supramolecular catalysts. Functionalize the triazole with palladium to create Pd@triazole-FeO nanocomposites for cross-coupling reactions (e.g., Suzuki-Miyaura). Triazole’s chelating ability stabilizes Pd nanoparticles, enhancing catalytic recyclability. Characterize materials via TEM and XPS to confirm metal loading .
Which computational methods are suitable for modeling this compound’s electronic properties?
Theoretical Modeling
Density Functional Theory (DFT) with dispersion corrections (e.g., ωB97X-D/cc-pVDZ) predicts solvatochromic behavior and charge-transfer interactions. Calculate Frontier Molecular Orbitals (HOMO-LUMO gaps) to assess photophysical potential. For docking studies, use AutoDock Vina with triazole’s Mulliken charges derived from Gaussian09 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
